1-Iodo-3-(methoxymethyl)benzene

Description

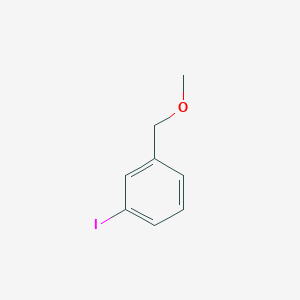

1-Iodo-3-(methoxymethyl)benzene is an aromatic compound featuring a benzene ring substituted with an iodine atom at position 1 and a methoxymethyl group (-CH₂OCH₃) at position 3. Its molecular formula is C₈H₉IO, with a molecular weight of 248.06 g/mol. The methoxymethyl group acts as a moderately electron-donating substituent due to the oxygen lone pairs, while the iodine atom provides a heavy halogen capable of participating in cross-coupling reactions.

Properties

IUPAC Name |

1-iodo-3-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWKDFNSYVCFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628977 | |

| Record name | 1-Iodo-3-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99221-26-8 | |

| Record name | 1-Iodo-3-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 3-(methoxymethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, ensuring the selective substitution of the iodine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-(methoxymethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form 3-(methoxymethyl)benzene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution: Products include 3-(methoxymethyl)benzene derivatives with various functional groups.

Oxidation: Products include 3-(methoxymethyl)benzaldehyde or 3-(methoxymethyl)benzoic acid.

Reduction: The primary product is 3-(methoxymethyl)benzene.

Scientific Research Applications

1-Iodo-3-(methoxymethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-3-(methoxymethyl)benzene involves its interaction with various molecular targets. The iodine atom and methoxymethyl group can participate in different chemical reactions, leading to the formation of new compounds with distinct properties. These interactions are mediated by the compound’s ability to undergo substitution, oxidation, and reduction reactions, which alter its chemical structure and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-iodo-3-(methoxymethyl)benzene with structurally related halogenated benzene derivatives:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights:

Reactivity in Cross-Coupling Reactions :

- The iodine atom in this compound offers superior leaving-group ability compared to bromine in its analog, making it more reactive in palladium-catalyzed couplings (e.g., Mizoroki-Heck ).

- The trifluoromethoxy group in 1-iodo-3-(trifluoromethoxy)benzene deactivates the ring, reducing electrophilic substitution rates but enhancing stability under harsh conditions .

Electronic and Steric Effects: Methoxymethyl (-CH₂OCH₃) and methoxy (-OCH₃) groups donate electrons via resonance, activating the ring for electrophilic substitution. The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, making 1-iodo-3-(trifluoromethoxy)benzene less reactive in nucleophilic aromatic substitution .

Applications in Synthesis :

- 1-Iodo-2,3-dimethoxybenzene is used in X-ray crystallography studies due to its well-defined structure .

- 1-Iodo-3-(trifluoromethoxy)benzene serves as a key intermediate in synthesizing fluorinated pharmaceuticals .

- The methoxymethyl group in the target compound may act as a directing group in C–H functionalization reactions, similar to N,O-bidentate directing groups in other systems .

Physical Properties :

- Halogen size impacts boiling points: iodine derivatives generally have higher boiling points than bromine analogs due to increased molecular weight and polarizability.

- Density varies significantly; for example, 1-iodo-3-(trifluoromethoxy)benzene has a density of 1.855 g/cm³, reflecting the heavy iodine and fluorine atoms .

Biological Activity

1-Iodo-3-(methoxymethyl)benzene, also known as a derivative of methoxybenzene, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H11I

- Molecular Weight : 246.09 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Properties : Demonstrated efficacy against certain bacterial strains.

- Anticancer Potential : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.

- Neuroprotective Effects : Investigated for its role in neuroprotection.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound has been shown to bind to neurotransmitter receptors, influencing neurological functions.

Research Findings

Recent studies have provided insights into the biological activities of this compound:

Antimicrobial Activity

A study evaluated the antimicrobial effects against various pathogens. The results indicated:

- Effective Concentration : Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL against Gram-positive bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Anticancer Activity

In vitro assays demonstrated that this compound exhibited cytotoxicity against several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Neuroprotective Effects

Research has indicated that the compound may protect neurons from oxidative stress-induced damage:

- Mechanism : Antioxidant properties were assessed using DPPH radical scavenging assays.

Case Studies

- A case study on the use of this compound in treating bacterial infections showed significant improvement in infection resolution when combined with standard antibiotics.

- Another study investigated its potential as a neuroprotective agent in models of neurodegenerative diseases, with promising results indicating reduced neuronal death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.